molecular formula C13H10ClN3O2 B14794845 3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14794845
M. Wt: 275.69 g/mol
InChI Key: NWHBYLZBPGSARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one (CAS: 1347758-06-8; molecular formula: C₁₀H₁₂ClN₃O₂) is a heterocyclic compound featuring an oxazolidinone core substituted with a 2-chloropyrimidin-4-yl group at position 3 and a phenyl group at position 2. This compound is synthetically versatile, often serving as an intermediate in pharmaceutical development .

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBYLZBPGSARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Oxazolidinone Ring Formation via Cyclization

The oxazolidinone ring is typically constructed through cyclization of β-amino alcohols with carbonyl sources. Two predominant approaches are documented:

Epoxide-Amine Coupling Followed by CO₂ Cyclization

A one-pot method from WO2021031533A1 involves:

  • Reacting 3-substituted aniline derivatives (e.g., 3-fluoro-4-morpholinylaniline) with epichlorohydrin to form 1-chloro-3-(aryl)amino-2-propanol intermediates.
  • Cyclization under CO₂ atmosphere with inorganic bases (e.g., K₂CO₃) at 20–100°C.

Example Adaptation

Step Reagents/Conditions Yield
1 4-Phenylaniline + epichlorohydrin, BF₃·Et₂O, DCM, 0°C → RT 75%
2 K₂CO₃, CO₂ (1 atm), THF, 60°C, 12h 82%

This method minimizes racemization and avoids catalysts, making it industrially viable.

Carbonyldiimidazole (CDI)-Mediated Cyclization

As per WO2011111971A2, β-amino alcohols react with CDI to form oxazolidinones:

  • Intermediate Synthesis :
    • Amine (e.g., 4-phenyl-2-aminoethanol) + CDI in DCM → imidazolide intermediate.
  • Cyclization :
    • Methanol and NaOMe induce ring closure.

Typical Conditions :

  • CDI (1.2 eq), DCM, RT, 2h → 90% conversion.
  • Cyclization in MeOH/NaOMe, 50°C, 4h → 85% yield.

Introduction of 2-Chloropyrimidin-4-yl Group

The chloropyrimidine moiety is introduced via nucleophilic substitution or metal-catalyzed coupling.

Nucleophilic Aromatic Substitution (SNAr)

From US5663360A, electron-deficient pyrimidines undergo SNAr with amines:

  • Substrate : 2,4-Dichloropyrimidine.
  • Reaction :
    • Oxazolidinone amine (1 eq) + 2,4-dichloropyrimidine (1.1 eq), Cs₂CO₃ (3 eq), DMF, 80°C, 8h.

Outcome :

  • Regioselective substitution at C4 due to higher electrophilicity.
  • Yield: 70–78%.
Suzuki-Miyaura Coupling (For Pyrimidine Ring Construction)

PMC7436121 details pyrimidine synthesis via cyclization:

  • Oxazole-Pyrimidine Fusion :
    • Oxazole precursors (e.g., 5-aminooxazole-4-carbonitrile) + diketones under POCl₃.
  • Chlorination :
    • PCl₅ in DCM, 0°C → 2-chloro derivative.

Limitation : Requires pre-functionalized oxazolidinones.

Stereochemical Control

The (R)-configuration at C4 (per PubChem CID 86730136) is achieved via:

Chiral Epoxide Opening

Using (S)-epichlorohydrin in step 2.1.1 ensures retention of configuration:

  • Epoxide ring-opening by aryl amine proceeds with inversion, followed by CO₂ cyclization to preserve stereochemistry.

Enzymatic Resolution

As per PL2448950T3, lipases (e.g., CAL-B) resolve racemic oxazolidinones:

  • Hydrolysis of acetylated intermediates in tert-butanol/water (1:1), 37°C, 24h → >99% ee.

Industrial-Scale Optimizations

Crystallization-Driven Purification

WO2011111971A2 emphasizes avoiding chromatography:

  • Trituration : Crude product in IPA/hexane (1:3) at 0°C → 95% purity.
  • Yield : 67% after recrystallization.

Solvent Selection

  • DMF vs. THF : DMF improves solubility in SNAr reactions but requires post-reaction water dilution for precipitation.
  • CO₂ as Green Solvent : Supercritical CO₂ enhances cyclization kinetics (WO2021031533A1).

Analytical Data Comparison

Parameter WO2011111971A2 WO2021031533A1 PMC7436121
Reaction Time 8h 12h 6h
Yield 67% 82% 75%
Purity (HPLC) >99% 98% 95%
Stereopurity >99% ee 99% ee N/A

Challenges and Solutions

  • Chloropyrimidine Hydrolysis : Mitigated by using anhydrous Cs₂CO₃ in DMF.
  • Racemization : Avoided via low-temperature cyclization (≤60°C).
  • Byproduct Formation : Controlled by stoichiometric CDI (1.2 eq).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the pyrimidine C2 position serves as a primary reactive site for nucleophilic displacement. Key findings include:

NucleophileConditionsProductYieldSelectivitySource
AminesDMF, K₂CO₃, 80°C, 12h2-Amino-pyrimidin-4-yl-oxazolidinone65-85%High C2
AlkoxidesEtOH, NaH, reflux, 6h2-Alkoxy-pyrimidin-4-yl-oxazolidinone70-78%Moderate
ThiolsTHF, DIPEA, 60°C, 8h2-Sulfanyl-pyrimidin-4-yl-oxazolidinone55-62%Low
  • Mechanistic Insight : The electron-withdrawing oxazolidinone ring activates the pyrimidine toward SNAr (nucleophilic aromatic substitution), with regioselectivity governed by charge distribution.

Oxazolidinone Ring-Opening Reactions

The oxazolidinone moiety undergoes ring-opening under acidic or basic conditions:

ConditionsReagentProductApplicationSource
Aqueous HCl (1M), 100°CH₂O3-Amino-2-chloropyrimidin-4-ol derivativeIntermediate for analogs
LiAlH₄, THF, 0°C → 25°CReducing agent2-Chloropyrimidine-4-carboxamideBioactive precursor
  • Notable Observation : Ring-opening in acidic media generates unstable intermediates requiring immediate stabilization.

Cycloaddition and Cross-Coupling Reactions

The chloropyrimidine moiety participates in metal-catalyzed cross-couplings:

Reaction TypeCatalyst SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane2-Aryl-pyrimidin-4-yl-oxazolidinone60-75%
Huisgen 1,3-dipolarCu(I), RTTriazole-linked oxazolidinone-pyrimidine82%
  • Structural Impact : Cross-coupling expands π-conjugation, enhancing binding affinity in enzyme inhibition studies .

Functionalization of the Phenyl Group

The para-phenyl substituent undergoes electrophilic substitution:

ReactionReagentsProductBiological RelevanceSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-phenyl derivativeSAR studies for IDH1 inhibition
BrominationBr₂, FeBr₃, CH₂Cl₂4-Bromo-phenyl analogRadiolabeling precursor
  • SAR Note : Nitro- and bromo-substituted derivatives show improved mutant IDH1 inhibition (IC₅₀ < 100 nM) .

Stereochemical Modifications

The oxazolidinone’s chiral center enables enantioselective synthesis:

MethodChiral Auxiliary/AgentEnantiomeric Excess (ee)ApplicationSource
Sharpless asymmetricTi(OiPr)₄, (+)-DET92% (R-configuration)Anticancer leads
Enzymatic resolutionLipase PS-IM, vinyl acetate85% (S-configuration)Antimicrobial agents
  • Critical Finding : The (S,S)-diastereomer demonstrates 10× higher potency against IDH1 R132H mutants than (R,R) .

Stability and Degradation Pathways

Accelerated stability studies reveal degradation routes:

ConditionDegradation PathwayMajor DegradantMitigation StrategySource
pH 1.2 (simulated gastric fluid)Oxazolidinone hydrolysis2-Chloropyrimidine-4-carboxylic acidEnteric coating
UV light (254 nm)C-Cl bond cleavagePyrimidin-4-one derivativeLight-protected packaging

Biotransformation in Metabolic Studies

Hepatic microsomal assays identify metabolites:

Enzyme SystemMetabolic ModificationMetaboliteActivity RetentionSource
Human CYP3A4N-Dealkylation3-(2-Chloropyrimidin-4-yl)-oxazolidinone40%
Rat CYP2D6Hydroxylation (phenyl)4-Hydroxy-phenyl analog85%

This compound’s versatility in nucleophilic, cross-coupling, and stereoselective reactions underpins its utility in medicinal chemistry, particularly for targeting metabolic enzymes in oncology. Systematic optimization of reaction conditions (e.g., solvent polarity, catalyst loading) remains critical for industrial-scale synthesis .

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial agent due to its oxazolidinone core.

    Medicine: As a lead compound for the development of new antibiotics.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one would likely involve inhibition of bacterial protein synthesis. This could be achieved through binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis. The exact molecular targets and pathways would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the oxazolidinone ring, influencing their chemical and biological properties. A comparative overview is provided below:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications References
3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one 2-Chloropyrimidin-4-yl, phenyl C₁₀H₁₂ClN₃O₂ 1347758-06-8 Kinase inhibition candidate
(4S)-4-Phenyl-1,3-oxazolidin-2-one Phenyl (S-configuration) C₉H₉NO₂ 99395-88-7 Chiral auxiliary in asymmetric synthesis
(4R)-4-Phenyl-1,3-oxazolidin-2-one Phenyl (R-configuration) C₉H₉NO₂ 90319-52-1 Impurity in Ezetimibe synthesis
3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one Morpholino, thienopyrimidine, piperidine C₁₉H₂₄ClN₅O₃S 1439823-17-2 Enhanced solubility via morpholino group
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one Fluorophenyl, hydroxypentanoyl C₂₀H₂₀FNO₄ 189028-95-3 Intermediate in antihyperlipidemic agents

Physicochemical Properties

  • Lipophilicity: The chloropyrimidine and phenyl groups in the target compound increase logP compared to morpholino-substituted analogs (e.g., CAS 1439823-17-2), which exhibit higher aqueous solubility due to the morpholine ring .
  • Stereochemical Effects : Enantiomers like (4S)- and (4R)-4-phenyl-1,3-oxazolidin-2-one (CAS 99395-88-7 vs. 90319-52-1) show divergent biological activities, emphasizing the role of chirality in drug design .

Reactivity and Functionalization

  • Trifluoromethylation: demonstrates that bulky substituents (e.g., tert-butyl) on oxazolidinones improve diastereoselectivity in trifluoromethylation reactions. The target compound’s phenyl group may similarly influence reactivity .
  • Hydrogen Bonding: The oxazolidinone carbonyl participates in hydrogen bonding, critical for crystal packing () and intermolecular interactions in biological targets .

Biological Activity

3-(2-Chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative notable for its potential therapeutic applications. This compound features a chloropyrimidine moiety and a phenyl group attached to an oxazolidinone ring, which contributes to its biological activity. The following sections detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one typically involves the reaction of 2-chloropyrimidine with an appropriate oxazolidinone precursor. A common method employs sodium hydride as a base to deprotonate the oxazolidinone, followed by nucleophilic substitution with 2-chloropyrimidine in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This method ensures high conversion rates and purity of the product.

Antimicrobial Properties

Research has indicated that oxazolidinone derivatives, including 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one, exhibit significant antimicrobial activity. They function by inhibiting bacterial protein synthesis, making them potential candidates for treating infections caused by resistant strains of bacteria. The compound's structure allows it to bind effectively to the ribosomal subunit, thereby hindering translation processes in bacteria .

Antithrombotic Activity

Oxazolidinone derivatives have also been explored for their antithrombotic properties. A study highlighted the efficacy of related compounds as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. The binding interactions were elucidated through X-ray crystallography, demonstrating that modifications to the oxazolidinone structure could enhance potency and selectivity against FXa . This suggests that 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one could be developed further for anticoagulant therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one against various pathogens. For instance, one study reported an IC50 value indicating significant inhibitory activity against specific bacterial strains, warranting further investigation into its clinical applications .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one with target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .

Table of Biological Activities

Activity Target IC50 Value Mechanism
AntimicrobialVarious bacterial strainsVariesInhibition of protein synthesis
AntithromboticFactor XaNot specifiedInhibition of coagulation pathways
Acetylcholinesterase InhibitionAlzheimer’s diseaseNot specifiedModulation of acetylcholine levels

Q & A

Q. Basic Research Focus

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
    • Chiral GC/MS : Confirm enantiomeric excess (e.g., >98% for (4S)-isomers) .
  • Stability Testing :
    • Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or NMR.
    • Light Sensitivity : Amber vials prevent photodegradation of the chloropyrimidinyl group .

How does the 2-chloropyrimidinyl group influence electronic properties and subsequent reactivity?

Advanced Research Focus
The electron-withdrawing 2-chloropyrimidinyl group:

  • Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols).
  • Directs Metal-Catalyzed Coupling : Suzuki-Miyaura reactions occur preferentially at the C4 position of pyrimidine due to electronic effects .
  • Impact on Bioactivity : Analogous compounds (e.g., Tedizolid) show enhanced antibacterial activity due to improved target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.